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Executive Summary
FR901465 and its analogues represent a promising class of anti-cancer agents that function as

potent and specific inhibitors of the spliceosome, a critical cellular machinery responsible for

precursor messenger RNA (pre-mRNA) splicing. By targeting the SF3B1 subunit of the U2

small nuclear ribonucleoprotein (snRNP), these compounds induce widespread splicing

alterations, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity. This technical

guide provides an in-depth overview of the mechanism of action, preclinical and clinical data,

and key experimental protocols related to FR901465 and its analogues in the context of cancer

research. The information presented herein is intended to equip researchers, scientists, and

drug development professionals with the core knowledge required to effectively study and

potentially exploit this unique class of anti-cancer compounds.

Mechanism of Action: Targeting the Spliceosome
FR901465 and its related compounds, including FR901463, FR901464, and the semi-synthetic

derivative Spliceostatin A, exert their anti-tumor effects by directly binding to the SF3B1 protein,

a core component of the U2 snRNP within the spliceosome.[1][2] This interaction is non-

covalent and highly specific, leading to the destabilization of the pre-mRNA's interaction with

the spliceosome.[3] The binding of these inhibitors is thought to interfere with a critical

conformational change in SF3B1 that is necessary for the progression of the splicing process.

[4][5] This disruption of the spliceosome's function leads to a global modulation of pre-mRNA
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splicing, resulting in the accumulation of unspliced or aberrantly spliced mRNA transcripts.[2][6]

Consequently, this leads to the downregulation of key cancer-related genes and the induction

of cell cycle arrest and apoptosis.[7][8]
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Caption: Mechanism of action of FR901465 on the spliceosome.

Signaling Pathways Affected by FR901465
The inhibition of SF3B1 by FR901465 triggers a cascade of downstream signaling events,

ultimately contributing to its anti-cancer activity. Two key pathways that are significantly

impacted are the MYC and NF-κB signaling pathways.

MYC Stabilization: Mutations in SF3B1, the target of FR901465, have been shown to

promote the decay of transcripts for the protein phosphatase 2A (PP2A) subunit PPP2R5A.
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[9][10] This leads to increased phosphorylation of the oncoprotein c-MYC at serine 62, a

modification that enhances its stability and oncogenic activity.[10] By inhibiting the function of

both wild-type and mutant SF3B1, FR901465 can indirectly lead to the destabilization of c-

MYC, a critical driver of proliferation in many cancers.

NF-κB Pathway Activation: Aberrant splicing of MAP3K7, a key regulator of the NF-κB

pathway, has been observed in cells with SF3B1 mutations.[11] This can lead to the

activation of NF-κB signaling, which is involved in inflammation, cell survival, and

proliferation.[11] The impact of FR901465 on this pathway is complex and may be context-

dependent, but modulation of NF-κB signaling is a likely consequence of its spliceosome-

inhibitory activity.
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Caption: Signaling pathways affected by FR901465-mediated SF3B1 inhibition.
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Preclinical Data
In Vitro Cytotoxicity
FR901464, a close analogue of FR901465, has demonstrated potent cytotoxic effects against a

panel of human cancer cell lines, with IC50 values typically in the sub-nanomolar to low

nanomolar range.

Cell Line Cancer Type IC50 (ng/mL) Reference

DLD1 Colorectal Cancer 0.71 [7]

HCT116 Colorectal Cancer 0.31 [7]

RKO Colorectal Cancer <1 [7]

Human Fibroblasts Normal Tissue 0.18 [7]

K562 (SF3B1 WT) Leukemia >10 nM [3]

K562 (SF3B1 K700E) Leukemia <1 nM [3]

Table 1: In Vitro Cytotoxicity of FR901464

In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor activity of FR901464 and

its more recent analogue, H3B-8800.
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Compound Cancer Model Dosing Outcome Reference

FR901464
RKO (Colorectal)

Xenograft
0.75 mg/kg, i.p.

Significant tumor

growth inhibition,

but with severe

toxicity

[7]

H3B-8800
K562 (SF3B1

WT) Xenograft

8 mg/kg, oral,

daily

Slowed tumor

growth
[3]

H3B-8800

K562 (SF3B1

K700E)

Xenograft

8 mg/kg, oral,

daily

Complete

abrogation of

tumor growth

[3]

H3B-8800
SRSF2-mutant

CMML PDX
Not specified

Substantial

reduction of

leukemic burden

[12]

Table 2: In Vivo Efficacy of FR901464 and H3B-8800

Clinical Data
The clinical development of direct FR901465 analogues has been challenging. A phase 1 trial

of E7107, a derivative of the related natural product pladienolide B, was conducted in patients

with advanced solid tumors.
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Parameter Value Reference

Trial Identifier NCT00499499 [1]

Phase 1 [1]

Patient Population
Advanced or metastatic solid

tumors
[1]

Maximum Tolerated Dose

(MTD)

4.3 mg/m² (intravenous, days 1

and 8 every 21 days)
[1]

Dose-Limiting Toxicities (DLTs)

Diarrhea, vomiting,

dehydration, myocardial

infarction

[1]

Pharmacokinetics

Rapid distribution, moderate

elimination half-life (6-13 h),

high clearance

[1]

Best Response Stable disease in 8 patients [1]

Reason for Discontinuation Two cases of vision loss [1]

Table 3: Summary of Phase 1 Clinical Trial of E7107

More recently, H3B-8800, an orally bioavailable SF3B1 modulator, has entered clinical trials for

patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic

myelomonocytic leukemia (CMML).[2][12]

Experimental Protocols
In Vitro Cell Viability Assay
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Caption: Workflow for in vitro cell viability assay.

Protocol:
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Cell Seeding: Seed cancer cells (e.g., HCT116, RKO) in 96-well plates at a density of 5,000

cells per well and allow them to adhere overnight.

Drug Treatment: Prepare serial dilutions of FR901465 in culture medium. Remove the old

medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle

control (e.g., DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%

CO2.

Viability Assessment (MTT Assay):

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Protocol:

Cell Treatment: Seed cells in 6-well plates and treat with FR901465 at the desired

concentration for 24-48 hours.

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

Staining:

Resuspend the cells in 1X Annexin V binding buffer.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

Incubate for 15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells by flow cytometry.
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Annexin V-positive, PI-negative cells are considered early apoptotic.

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
Protocol:

Cell Treatment: Treat cells with FR901465 as described for the apoptosis assay.

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

Staining:

Wash the fixed cells with PBS.

Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and

RNase A (100 µg/mL).

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the

percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
Protocol:

Protein Extraction: Treat cells with FR901465, then lyse the cells in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against SF3B1, c-MYC, phospho-p65 (for

NF-κB activation), or β-actin (as a loading control) overnight at 4°C.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Tumor Model
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Caption: Workflow for an in vivo xenograft tumor model.
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Protocol:

Cell Preparation: Culture colorectal cancer cells (e.g., RKO) and harvest them during the

exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient

mice (e.g., nude or NSG mice).[13]

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a

palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Drug Administration: Administer FR901464 (e.g., 0.5-0.75 mg/kg) or vehicle control via

intraperitoneal injection according to the desired schedule.[7]

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and

calculate the tumor volume using the formula: (length x width²) / 2.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., histology, western blotting).

Conclusion and Future Directions
FR901465 and its analogues are powerful tools for cancer research, offering a unique

mechanism of action by targeting the spliceosome. Their potent in vitro and in vivo anti-tumor

activity, particularly in cancers with spliceosome mutations, highlights their therapeutic

potential. However, the clinical development of these compounds has been hampered by

toxicity concerns. Future research should focus on developing analogues with an improved

therapeutic window, identifying predictive biomarkers of response, and exploring combination

therapies to enhance efficacy and mitigate resistance. The detailed experimental protocols and

data presented in this guide provide a solid foundation for researchers to further investigate this

exciting class of anti-cancer agents.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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